molecular formula C11H19NO3 B1607558 4-(Cycloheptylamino)-4-oxobutanoic acid CAS No. 545349-11-9

4-(Cycloheptylamino)-4-oxobutanoic acid

Cat. No.: B1607558
CAS No.: 545349-11-9
M. Wt: 213.27 g/mol
InChI Key: XSJLCCURWNGWTP-UHFFFAOYSA-N
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Description

4-(Cycloheptylamino)-4-oxobutanoic acid is an organic compound that features a cycloheptylamino group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cycloheptylamino)-4-oxobutanoic acid typically involves the reaction of cycloheptylamine with a suitable butanoic acid derivative. One common method is the amidation reaction, where cycloheptylamine reacts with 4-oxobutanoic acid under acidic or basic conditions to form the desired product. The reaction can be catalyzed by agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to enhance the yield and efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yields.

Chemical Reactions Analysis

Types of Reactions

4-(Cycloheptylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amides or esters.

Scientific Research Applications

4-(Cycloheptylamino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Cycloheptylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclohexylamino)-4-oxobutanoic acid: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    4-(Cyclopentylamino)-4-oxobutanoic acid: Contains a cyclopentyl group, leading to different steric and electronic properties.

    4-(Cyclooctylamino)-4-oxobutanoic acid: Features a larger cyclooctyl group, which may affect its reactivity and interactions.

Uniqueness

4-(Cycloheptylamino)-4-oxobutanoic acid is unique due to its cycloheptyl group, which provides distinct steric and electronic characteristics compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

4-(cycloheptylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c13-10(7-8-11(14)15)12-9-5-3-1-2-4-6-9/h9H,1-8H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJLCCURWNGWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387893
Record name 4-(cycloheptylamino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545349-11-9
Record name 4-(cycloheptylamino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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